
2-(3,4-dihydroxyphenyl)acetic acid
Overview
Description
2-(3,4-Dihydroxyphenyl)acetic acid (3,4-DHPAA), also known as homoprotocatechuic acid, is a microbial metabolite derived from the colonic fermentation of dietary polyphenols, particularly flavan-3-ols (e.g., procyanidins, catechins) and flavonols (e.g., quercetin) . Its molecular formula is C₈H₈O₄ (average mass: 168.148 Da), featuring a phenylacetic acid backbone with hydroxyl groups at positions 3 and 4 on the aromatic ring . This compound is notable for its antioxidant properties and involvement in gut microbiota-mediated biotransformation pathways, contributing to systemic health effects such as anti-inflammatory and anticancer activities .
Preparation Methods
Chemical Synthesis via Halogenated Intermediates
Condensation and Reduction Sequence
The most widely documented chemical synthesis route involves m-bromophenol and glyoxylic acid as starting materials . This method proceeds through three stages:
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Condensation : Under alkaline conditions (NaOH, 1.5 molar equivalents), m-bromophenol reacts with glyoxylic acid to form p-hydroxy-o-bromomandelic acid . Optimal yields (86.7%) are achieved at 80°C with a 1:1.2 molar ratio of m-bromophenol to glyoxylic acid .
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Reduction : The intermediate is reduced using stannous chloride (SnCl₂·2H₂O) in concentrated hydrochloric acid, yielding 2-bromo-4-hydroxyphenylacetic acid . This step maintains a 3-hour reaction time at 80°C .
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Hydroxylation : Copper 8-hydroxyquinoline catalyzes the hydroxylation of the brominated intermediate in a 10% NaOH solution. Heating to 110°C for 6 hours replaces the bromine atom with a hydroxyl group, culminating in 3,4-DHPA with an 81% yield .
Table 1: Reaction Conditions and Yields for Chemical Synthesis
Step | Reactants | Catalyst/Solvent | Temperature | Time | Yield |
---|---|---|---|---|---|
Condensation | m-Bromophenol, Glyoxylic Acid | NaOH (1.5 eq) | 80°C | 3h | 86.7% |
Reduction | SnCl₂·2H₂O, HCl | Concentrated HCl | 80°C | 3h | 86.7% |
Hydroxylation | Cu 8-hydroxyquinoline | 10% NaOH | 110°C | 6h | 81% |
This method’s advantages include high reproducibility and scalability, though it requires handling corrosive reagents (e.g., concentrated HCl) and generates stoichiometric waste .
Biosynthetic Pathways via Metabolic Engineering
Enzymatic Hydroxylation of 4-Hydroxyphenylacetic Acid
Recent advances in biotechnology have enabled the biosynthesis of 3,4-DHPA using engineered Escherichia coli strains . The pathway involves:
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HpaBC Enzyme : 4-Hydroxyphenylacetate 3-monooxygenase catalyzes the regioselective hydroxylation of 4-hydroxyphenylacetic acid to 3,4-DHPA.
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Substrate Flexibility : Glucose or glycerol serves as the carbon source, with 4-hydroxyphenylacetic acid added as a precursor.
Table 2: Biosynthesis Parameters and Performance
Parameter | Value |
---|---|
Substrate Conversion | 100% (3g/L in 48h) |
Yield | 3g/L 3,4-DHPA |
Key Enzymes | HpaBC, AroG, FeaB |
This approach eliminates toxic reagents and operates under mild conditions (37°C, pH 7.0). However, enzyme stability and fermentation costs remain challenges for industrial adoption .
Comparative Analysis of Methodologies
Efficiency and Environmental Impact
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Chemical Synthesis :
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Biosynthesis :
Industrial Applicability
Chemical methods dominate large-scale production due to established infrastructure, while biosynthetic routes are preferred for high-purity applications (e.g., pharmaceuticals) .
Emerging Techniques and Optimization Strategies
Catalyst Recycling in Hydroxylation
Replacing homogeneous catalysts (e.g., Cu 8-hydroxyquinoline) with heterogeneous nano-catalysts (e.g., CuO nanoparticles) could reduce costs and improve recyclability . Preliminary studies suggest a 5% yield increase with nanoparticle-mediated reactions.
Strain Engineering for Biosynthesis
Overexpression of HpaBC and knockout of competing pathways (e.g., tyrosine degradation) in E. coli enhance 3,4-DHPA titers. Computational modeling predicts a 20% yield improvement through dynamic pathway regulation .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form catechols.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of hydroxyl groups on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from these reactions include quinones, catechols, and various substituted phenylacetic acids .
Scientific Research Applications
Pharmacological Applications
a. Enzyme Inhibition
Recent studies have highlighted the potential of DOPAC derivatives as α-glucosidase inhibitors , which are crucial in managing type II diabetes mellitus. A series of novel Schiff base derivatives of DOPAC were synthesized and showed promising results in inhibiting α-glucosidase activity. This inhibition can help manage postprandial hyperglycemia, a common issue in diabetic patients .
b. Antioxidant Properties
DOPAC exhibits antioxidant properties that can mitigate oxidative stress-related damage in cells. This aspect is particularly relevant in neurodegenerative diseases like Parkinson's disease, where oxidative stress contributes to dopaminergic cell toxicity. The biotransformation of DOPAC from dopamine via monoamine oxidase highlights its role in neuroprotection and the detoxification of harmful metabolites .
Clinical Significance
a. Biomarker for Neurotransmitter Metabolism
DOPAC serves as a metabolite of dopamine and is often analyzed to assess dopamine metabolism in clinical settings. Its levels can indicate alterations in dopaminergic activity, making it a useful biomarker for conditions such as Parkinson's disease and other neuropsychiatric disorders .
b. Cancer Research
Research has shown that DOPAC may possess anti-proliferative effects on certain cancer cell lines. For instance, studies indicated that 3,4-dihydroxyphenylacetic acid could reduce the proliferation of colon cancer cells more effectively than normal colon epithelial cells, suggesting its potential use in cancer therapies .
Biochemical Research
a. Metabolic Pathways
DOPAC is a key component in the metabolic pathways involving catecholamines. Understanding its metabolism helps elucidate the biochemical processes underlying neurotransmitter function and related disorders . The compound is produced through the enzymatic action of monoamine oxidase on dopamine and further metabolized into homovanillic acid.
b. Microbiota Interaction
Recent findings suggest that DOPAC can be derived from the metabolism of quercetin by gut microbiota. This relationship emphasizes the significance of DOPAC in dietary studies and its potential health benefits associated with flavonoid consumption .
Case Studies
Study Focus | Findings | Implications |
---|---|---|
Diabetes Management | DOPAC derivatives showed significant α-glucosidase inhibition | Potential for new diabetes treatments |
Neuroprotection | DOPAC's role in detoxifying harmful dopamine metabolites | Insights into Parkinson's disease management |
Cancer Proliferation | Inhibition of colon cancer cell growth by 3,4-dihydroxyphenylacetic acid | Possible therapeutic applications in oncology |
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroxyphenyl)acetic acid involves its role as a metabolite of dopamine. It is produced through the enzymatic degradation of dopamine by monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT). This compound acts as a biomarker for dopamine metabolism and is involved in various biochemical pathways related to neurotransmitter regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The microbial metabolism of polyphenols generates a spectrum of phenolic acids with structural and functional similarities to 3,4-DHPAA. Below is a comparative analysis based on hydroxylation patterns, side-chain length, and biological activity.
Table 1: Key Structural and Functional Differences
Hydroxylation Patterns and Bioactivity
- Catechol Group (3,4-DiOH): The 3,4-dihydroxy configuration in 3,4-DHPAA enhances its electron-donating capacity, making it a potent antioxidant. This contrasts with monohydroxylated analogs (e.g., 2-(3-hydroxyphenyl)acetic acid), which show reduced radical-scavenging activity .
- Side-Chain Length : Propionic acid derivatives (e.g., 3-(3,4-dihydroxyphenyl)propionic acid) exhibit higher metabolic stability and colonic absorption than acetic acid derivatives like 3,4-DHPAA .
Microbial Metabolism Pathways
- Procyanidin Dimers: 3,4-DHPAA is a primary metabolite of procyanidin B2, accounting for ≥12 mol% of dimer degradation products. Its formation involves C-ring cleavage and β-oxidation, distinct from monomeric flavan-3-ol pathways .
- Quercetin Degradation : Quercetin yields 3,4-DHPAA via B-ring fission, whereas kaempferol (lacking the 3′-OH group) produces 2-(4-hydroxyphenyl)acetic acid, highlighting substrate-specific microbial activity .
Research Findings and Clinical Relevance
Table 2: Comparative Metabolite Recovery in In Vitro Studies
Key Observations :
- Bioavailability : 3,4-DHPAA is detectable in human plasma post-consumption of procyanidin-rich foods (e.g., cocoa, apples), but its concentration is influenced by interindividual microbiota variability .
- Synergistic Effects : Co-occurrence with γ-valerolactones enhances anti-inflammatory effects, suggesting combinatorial health benefits .
Biological Activity
2-(3,4-Dihydroxyphenyl)acetic acid, also known as 3,4-dihydroxyphenylacetic acid (DOPAC), is a significant metabolite of dopamine and has garnered attention for its biological activities, particularly in neurochemistry and antioxidant mechanisms. This article provides a comprehensive overview of the biological activity of DOPAC, including its biochemical properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₉O₄
- Molecular Weight : 183.16 g/mol
- Structural Characteristics : DOPAC features two hydroxyl groups on the aromatic ring, which are crucial for its biological activity.
1. Neuroprotective Effects
DOPAC plays a role in the metabolism of dopamine, which is vital for maintaining neurological health. Studies have indicated that DOPAC may have protective effects against neurodegenerative diseases such as Parkinson's disease due to its involvement in dopamine degradation pathways.
- Case Study : In a study examining the effects of DOPAC on oxidative stress in neuronal cells, it was found that DOPAC can mitigate oxidative damage by enhancing antioxidant enzyme activities and reducing lipid peroxidation levels .
2. Antioxidant Activity
DOPAC exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals and enhance the expression of phase II detoxifying enzymes.
- Research Findings :
- A study demonstrated that DOPAC enhances the expression of nuclear factor erythroid 2-related factor 2 (Nrf-2), leading to increased levels of phase II antioxidant enzymes .
- In vitro assays showed that DOPAC effectively scavenged free radicals and inhibited hydrogen peroxide-induced cytotoxicity in liver cells .
3. Anti-inflammatory Properties
DOPAC has been studied for its anti-inflammatory effects, particularly through its modulation of cytokine production and inflammatory pathways.
- Mechanism : The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various cell types, suggesting potential applications in treating inflammatory diseases .
Therapeutic Applications
Given its biological activities, DOPAC has potential therapeutic implications in various fields:
- Neurodegenerative Diseases : Its neuroprotective and antioxidant properties suggest that DOPAC could be beneficial in managing conditions like Parkinson's disease.
- Liver Protection : DOPAC has demonstrated protective effects against acetaminophen-induced liver injury by enhancing antioxidant defenses .
- Diabetes Management : Recent studies indicate that derivatives of DOPAC may act as α-glucosidase inhibitors, presenting a novel approach to managing type II diabetes by controlling postprandial glucose levels .
Comparative Analysis with Related Compounds
To better understand the unique properties of DOPAC, a comparison with related compounds is presented below:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3,4-Dihydroxyphenylacetic acid | Contains two hydroxyl groups on the ring | Direct metabolite of dopamine |
Dopamine | Catecholamine structure | Neurotransmitter with broader physiological roles |
Tyrosine | Precursor amino acid to dopamine | Precursor to catecholamines |
Homovanillic acid | Metabolite of dopamine degradation | End product of dopamine metabolism |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(3,4-dihydroxyphenyl)acetic acid, and how do structural analogs influence reactivity?
- Methodological Answer : The compound is often synthesized via direct functionalization of phenylacetic acid derivatives. For example, fluorinated analogs (e.g., 2-(4-ethoxy-2,3-difluorophenyl)acetic acid) are prepared by introducing ethoxy and fluoro substituents via nucleophilic aromatic substitution, with reaction conditions optimized for regioselectivity . Structural analogs with varying substituents (e.g., ethoxy, trifluoromethoxy) exhibit distinct reactivity patterns due to electronic and steric effects, which can be compared using computational tools like density functional theory (DFT) to predict regiochemical outcomes .
Q. How is this compound identified and quantified in biological matrices?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard. The compound’s phenolic hydroxyl groups enable derivatization with dansyl chloride or other fluorophores to enhance detection sensitivity. For example, in gut microbiota studies, LC-MS/MS with a C18 column and negative ionization mode achieves limits of quantification (LOQ) < 1 ng/mL . Thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/formic acid mobile phases can also separate it from structurally similar metabolites like homoprotocatechuic acid .
Q. What is the metabolic significance of this compound in mammalian systems?
- Methodological Answer : It is a key dopamine metabolite formed via monoamine oxidase (MAO)-mediated deamination. In vivo, its levels correlate with dopaminergic activity and can be monitored in urine or plasma using stable isotope dilution assays (SIDA) with deuterated internal standards . Knockout rodent models of MAO-A/B are used to study its role in neurological disorders, with tissue-specific depletion confirming its utility as a biomarker .
Advanced Research Questions
Q. How can experimental variability in this compound measurements be addressed during microbial degradation studies?
- Methodological Answer : Variability arises from microbial strain-specific metabolism and sample preparation artifacts. To mitigate this:
- Use anaerobic chamber techniques for gut microbiota studies to prevent oxidative degradation .
- Normalize data to total protein content or microbial biomass (e.g., via Bradford assay).
- Cross-validate results with isotopic tracing (e.g., ¹³C-labeled substrates) to track degradation pathways .
Q. What strategies resolve contradictions in reported bioactivity data for this compound in enzyme inhibition assays?
- Methodological Answer : Discrepancies often stem from assay conditions. For example:
- pH Effects : The compound’s catechol moiety chelates metal ions (e.g., Fe³⁺) in kinase assays, artificially inflating inhibition at acidic pH. Buffering to physiological pH (7.4) with HEPES minimizes this .
- Redox Interference : Antioxidant activity in cell-free systems (e.g., DPPH assays) may confound results. Use cell-based models (e.g., SH-SY5Y neurons) with ROS-sensitive probes (e.g., H2DCFDA) to distinguish direct enzyme inhibition from redox modulation .
Q. How can advanced computational models predict the interactions of this compound with protein targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) are used to map binding modes. For instance:
- The carboxylic acid group forms hydrogen bonds with CDK2’s Lys89, while the catechol moiety interacts with Asp145 in ATP-binding pockets .
- Free energy perturbation (FEP) calculations quantify binding affinities for structure-activity relationship (SAR) optimization .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/i8+1,11+2,12+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFZDZCDUFSOFZ-SWDPYBNISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[13C](=[18O])[18OH])O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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